molecular formula C9H11NO2 B10977497 N-cyclopropyl-5-methylfuran-2-carboxamide

N-cyclopropyl-5-methylfuran-2-carboxamide

Cat. No.: B10977497
M. Wt: 165.19 g/mol
InChI Key: VXFDLHVSIFZPEO-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methylfuran-2-carboxamide: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methylfuran-2-carboxamide typically involves the amidation of 5-methylfuran-2-carboxylic acid with cyclopropylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-5-methylfuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process can yield amines or alcohols, depending on the reaction conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the cyclopropyl group are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products Formed:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-cyclopropyl-5-methylfuran-2-carboxamide has found applications in several scientific research areas:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for antimicrobial, anti-inflammatory, and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis.

    Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds:

  • N-cyclopropyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
  • 5-cyclopropyl-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2-oxazole-3-carboxamide
  • Furan carboxanilides (e.g., carboxine, oxicarboxine, boscalid)

Comparison: N-cyclopropyl-5-methylfuran-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of a cyclopropyl group. This structural uniqueness can lead to different reactivity and biological activity compared to other similar compounds. For instance, furan carboxanilides like carboxine and boscalid are known for their fungicidal properties, whereas this compound may exhibit different pharmacological activities due to its distinct structure.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-cyclopropyl-5-methylfuran-2-carboxamide

InChI

InChI=1S/C9H11NO2/c1-6-2-5-8(12-6)9(11)10-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,10,11)

InChI Key

VXFDLHVSIFZPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2CC2

Origin of Product

United States

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